molecular formula C7H14N2O2 B15246008 (2R,4S)-4-Ethylhexahydropyrimidine-2-carboxylic acid

(2R,4S)-4-Ethylhexahydropyrimidine-2-carboxylic acid

Cat. No.: B15246008
M. Wt: 158.20 g/mol
InChI Key: AQZSRKUYHDSKKR-NTSWFWBYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R,4S)-4-Ethylhexahydropyrimidine-2-carboxylic acid is a chiral compound with a unique structure that includes a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4S)-4-Ethylhexahydropyrimidine-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of ethylamine with diethyl malonate, followed by cyclization and subsequent hydrolysis to yield the desired product . The reaction conditions often require specific temperatures and pH levels to ensure the correct stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and automated systems to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions

(2R,4S)-4-Ethylhexahydropyrimidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the carboxylic acid group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: The major product is often a carboxylic acid derivative.

    Reduction: The major product is typically an alcohol.

    Substitution: The major products are substituted pyrimidine derivatives.

Scientific Research Applications

(2R,4S)-4-Ethylhexahydropyrimidine-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2R,4S)-4-Ethylhexahydropyrimidine-2-carboxylic acid involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved often include inhibition of metabolic processes or disruption of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • (2R,4S)-5-(Biphenyl-4-yl)-4-[(tert-butoxycarbonyl)amino]-2-methylpentanoic acid
  • (2R,4S)-5-(Biphenyl-4-yl)-4-[(tert-butoxycarbonyl)amino]-2-methylpentanoic acid AHU84

Uniqueness

(2R,4S)-4-Ethylhexahydropyrimidine-2-carboxylic acid is unique due to its specific stereochemistry and the presence of an ethyl group on the pyrimidine ring.

Properties

Molecular Formula

C7H14N2O2

Molecular Weight

158.20 g/mol

IUPAC Name

(2R,4S)-4-ethyl-1,3-diazinane-2-carboxylic acid

InChI

InChI=1S/C7H14N2O2/c1-2-5-3-4-8-6(9-5)7(10)11/h5-6,8-9H,2-4H2,1H3,(H,10,11)/t5-,6+/m0/s1

InChI Key

AQZSRKUYHDSKKR-NTSWFWBYSA-N

Isomeric SMILES

CC[C@H]1CCN[C@H](N1)C(=O)O

Canonical SMILES

CCC1CCNC(N1)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.